N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine
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Overview
Description
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxypyridine ring, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine typically involves the condensation of 6-methoxypyridine-3-amine with appropriate thiol and hydroxylamine derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reaction being carried out under controlled temperatures to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The methoxypyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with bacterial proteins, disrupting their function and leading to antimicrobial effects . The compound’s methoxypyridine ring allows it to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another compound with a methoxypyridine ring, known for its antimicrobial properties.
N-(6-methoxypyridin-3-yl)naphthalene-2-sulfonamide: Shares the methoxypyridine moiety and is used in various chemical syntheses.
Uniqueness
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine is unique due to its sulfanylthiohydroxylamine group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H8N2OS2 |
---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine |
InChI |
InChI=1S/C6H8N2OS2/c1-9-6-3-2-5(4-7-6)11-8-10/h2-4,8,10H,1H3 |
InChI Key |
PAIHNPGAULKJIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)SNS |
Origin of Product |
United States |
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